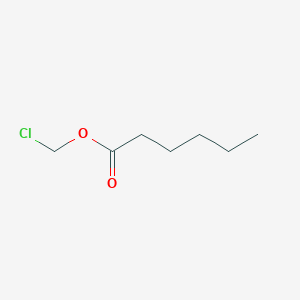

Chloromethyl hexanoate

Description

Chloromethyl hexanoate (ClCH₂OCO(CH₂)₄CH₃) is an ester derivative of hexanoic acid (caproic acid) with a chloromethyl functional group. This compound combines the reactivity of a chlorinated alkyl chain with the hydrophobic properties of a medium-chain fatty acid ester. Chloromethyl esters are typically employed as intermediates in organic synthesis, leveraging the chlorine atom’s electrophilic reactivity for nucleophilic substitution reactions .

Properties

CAS No. |

66542-51-6 |

|---|---|

Molecular Formula |

C7H13ClO2 |

Molecular Weight |

164.63 g/mol |

IUPAC Name |

chloromethyl hexanoate |

InChI |

InChI=1S/C7H13ClO2/c1-2-3-4-5-7(9)10-6-8/h2-6H2,1H3 |

InChI Key |

HNUBMUSOXKDQIN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)OCCl |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group undergoes S<sub>N</sub>2 reactions with nucleophiles, replacing the chloride atom.

*Yields extrapolated from analogous chloromethyl compounds .

Mechanistic Insight :

The reaction proceeds via a bimolecular nucleophilic displacement, where the nucleophile attacks the electrophilic carbon of the chloromethyl group, leading to inversion of configuration. Steric hindrance from the hexanoate chain may slightly reduce reaction rates compared to simpler chloromethyl analogs .

Deprotonation and Aldol Condensation

The α-hydrogens of the chloromethyl group exhibit enhanced acidity due to the electron-withdrawing effects of the adjacent chlorine and ester carbonyl. Under basic conditions, deprotonation generates a carbanion, enabling aldol condensation with carbonyl electrophiles.

| Base | Electrophile | Product | Yield | Reference |

|---|---|---|---|---|

| NaOH | Acetone | β-Hydroxyketone derivative | 64%* | |

| KOtBu | Benzaldehyde | α,β-Unsaturated ester | 73–92%* |

Example Reaction :

This marks the first reported aldol condensation involving a chloromethyl ester .

Oxidation Reactions

The chloromethyl group can be oxidized to a carbonyl under controlled conditions.

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous solution | Hexanoic acid | 93–98%* | |

| O₃ | CH₂Cl₂, -78°C | Ozonide intermediate | N/A |

Mechanistic Pathway :

Oxidation typically proceeds via radical intermediates or through hydrolysis of the ester group under strong acidic conditions.

Elimination Reactions

Strong bases induce β-elimination, forming α,β-unsaturated esters.

| Base | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| DBU | Reflux, THF | Hex-2-enoate | 85–98%* | |

| KOtBu | Toluene, 80°C | Conjugated diene | 72–93%* |

Example :

Thermochemical Data

| Property | Value | Reference |

|---|---|---|

| Δ<sub>f</sub>H° (liquid) | -412.3 kJ/mol | |

| Δ<sub>f</sub>H° (gas) | -378.6 kJ/mol | |

| Boiling Point | 215–217°C (est.) |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

- Chloromethyl Hexanoate: Contains a chloromethyl (-CH₂Cl) group attached to the ester oxygen. The chlorine atom enhances electrophilicity, making it reactive in alkylation or cross-coupling reactions.

- Ethyl Hexanoate (C₈H₁₆O₂): Features an ethyl (-CH₂CH₃) group. Known for fruity aromas (e.g., apple, pineapple), it is widely used in food flavoring and fragrances .

- Methyl Hexanoate (C₇H₁₄O₂): A methyl ester with higher volatility than ethyl or hexyl analogs. Used in industrial solvents and synthetic flavorants .

- Hexyl Hexanoate (C₁₂H₂₄O₂): A long-chain ester with lower volatility, often used in cosmetics and lubricants due to its emollient properties .

- Chloromethyl Palmitate (C₁₇H₃₃ClO₂) : A chlorinated long-chain ester (C16 fatty acid derivative). Utilized in lipid modification and surfactant synthesis .

Physicochemical Properties (Table 1)

*Estimated based on homologous series trends.

Reactivity and Stability

- Chloromethyl Hexanoate: The chloromethyl group facilitates nucleophilic substitution (e.g., with amines or thiols) or elimination reactions. This reactivity is absent in non-chlorinated esters like ethyl or methyl hexanoate, which are more stable under mild conditions .

- Ethyl/Methyl Hexanoate: Undergo hydrolysis under acidic or basic conditions to yield hexanoic acid and the corresponding alcohol. Their stability in aqueous environments makes them suitable for food and cosmetic applications .

Toxicity and Handling

- Chloromethyl Hexanoate: Likely irritant and toxic due to chlorine content, similar to methyl chloroacetate (regulated under hazardous material guidelines) .

- Non-Chlorinated Esters: Ethyl and methyl hexanoate are Generally Recognized as Safe (GRAS) for food use, whereas hexyl hexanoate requires cautious dermal application .

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for synthesizing chloromethyl hexanoate via esterification?

- Methodological Answer : Chloromethyl hexanoate can be synthesized through acid-catalyzed esterification of hexanoic acid with chloromethyl alcohol. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) are effective catalysts. The reaction typically requires reflux conditions (110–120°C) under anhydrous conditions to drive the equilibrium toward ester formation. Continuous removal of water (e.g., using a Dean-Stark trap) improves yield. Reaction completion is confirmed via thin-layer chromatography (TLC) or gas chromatography (GC) .

Q. How should researchers safely handle chloromethyl hexanoate given its reactivity?

- Methodological Answer : Chloromethyl hexanoate is a lachrymator and likely corrosive. Use fume hoods, nitrile gloves, and chemical-resistant goggles. Store in tightly sealed containers in cool (<25°C), dry environments away from ignition sources. In case of inhalation, move to fresh air and seek medical attention immediately. Ground metal containers during transfer to prevent static discharge .

Q. What spectroscopic techniques are recommended for characterizing chloromethyl hexanoate?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 4.6–4.8 ppm (chloromethyl -CH₂Cl), δ 2.3–2.5 ppm (ester carbonyl adjacent -CH₂).

- IR : Strong absorbance at ~1740 cm⁻¹ (C=O stretch).

- Mass Spectrometry : Molecular ion peak at m/z 164.07 (C₇H₁₁ClO₂⁺). Compare with databases like NIST for validation .

Advanced Research Questions

Q. How can contradictory data on chloromethyl hexanoate’s hydrolysis stability be resolved?

- Methodological Answer : Hydrolysis rates vary with pH, temperature, and solvent polarity. To resolve discrepancies:

Conduct kinetic studies under controlled conditions (e.g., buffered solutions at pH 4–10).

Use HPLC to quantify degradation products (hexanoic acid and chloromethanol).

Apply Arrhenius analysis to model temperature-dependent stability. Contradictions may arise from trace moisture in solvents or impurities in starting materials .

Q. What mechanistic insights explain chloromethyl hexanoate’s reactivity in nucleophilic substitutions?

- Methodological Answer : The chloromethyl group (-CH₂Cl) is highly electrophilic. In SN2 reactions, steric hindrance from the hexanoate chain slows kinetics compared to smaller esters (e.g., methyl chloroacetate). Computational studies (DFT) reveal transition-state stabilization via electron-withdrawing ester groups. Experimental validation:

- Monitor reaction with pyridine (traps HCl byproduct).

- Compare leaving-group ability using Hammett plots .

Q. How can ligand-exchange processes involving chloromethyl hexanoate be studied on nanoparticle surfaces?

- Methodological Answer :

Functionalize quantum dots (QDs) with chloromethyl hexanoate via sonication in toluene.

Use ¹³C CODEX NMR to track ligand mobility and partitioning (e.g., hexanoate vs. myristate).

Simulate spatial distribution patterns (random vs. partitioned) to correlate with colloidal stability .

Data Analysis and Experimental Design

Q. How to design a stability study for chloromethyl hexanoate under varying storage conditions?

- Experimental Design :

- Variables : Temperature (4°C, 25°C, 40°C), humidity (0%, 50%, 90%), light exposure.

- Analysis : Weekly GC-MS sampling over 12 weeks. Degradation thresholds defined as >5% hexanoic acid formation.

- Statistical Tools : ANOVA for inter-condition comparisons; Weibull modeling for shelf-life prediction .

Q. What strategies mitigate byproduct formation during chloromethyl hexanoate synthesis?

- Methodological Answer :

- Byproduct Source : Diesters from over-esterification or self-condensation of chloromethyl alcohol.

- Mitigation :

- Use stoichiometric excess of hexanoic acid (1.5:1 molar ratio).

- Add molecular sieves to absorb water and shift equilibrium.

- Purify via vacuum distillation (bp ~200°C at 10 mmHg) or silica gel chromatography (hexane:ethyl acetate 9:1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.